N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopentyl group, and a butan-2-yl substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through nucleophilic substitution reactions, often using cyclopentyl halides.
Final Assembly: The final step involves the coupling of the pyrazole derivatives to form the desired compound under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
- The unique combination of the butan-2-yl and cyclopentyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-cyclopentylpyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-3-13(2)21-16(8-9-18-21)11-17-14-10-19-20(12-14)15-6-4-5-7-15/h8-10,12-13,15,17H,3-7,11H2,1-2H3 |
InChI Key |
DULXXFDLOKNOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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